Cas no 954722-15-7 (ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate)

Ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate is a specialized oxazolidinone derivative with applications in organic synthesis and pharmaceutical research. Its structure features a phenyl-substituted oxazolidinone core, coupled with an ethyl carbamate moiety, offering versatility as a synthetic intermediate. The compound's rigid heterocyclic framework and functional groups make it valuable for constructing biologically active molecules, particularly in antimicrobial and enzyme inhibition studies. Its well-defined stereochemistry and stability under standard conditions enhance its utility in controlled reactions. Researchers favor this compound for its consistent purity and compatibility with diverse reaction conditions, supporting its use in medicinal chemistry and drug development workflows.
ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate structure
954722-15-7 structure
Product Name:ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate
CAS No:954722-15-7
MF:C13H16N2O4
MW:264.277143478394
CID:5805994
PubChem ID:16920534
Update Time:2025-06-12

ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[(2-oxo-3-phenyl-5-oxazolidinyl)methyl]-, ethyl ester
    • F2373-0144
    • 954722-15-7
    • ethyl N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]carbamate
    • ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate
    • AKOS024644208
    • ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate
    • Inchi: 1S/C13H16N2O4/c1-2-18-12(16)14-8-11-9-15(13(17)19-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)
    • InChI Key: NJWOJRVBMJRJGI-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)NCC1OC(=O)N(C2=CC=CC=C2)C1

Computed Properties

  • Exact Mass: 264.11100700g/mol
  • Monoisotopic Mass: 264.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.9Ų

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Additional information on ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate

Ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate (CAS No. 954722-15-7): A Comprehensive Overview

Ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate (CAS No. 954722-15-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in various therapeutic areas. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate is defined by its oxazolidinone core and the ethyl carbamate moiety. The oxazolidinone ring is a five-membered heterocycle containing an oxygen atom and a nitrogen atom, which imparts unique reactivity and stability to the molecule. The phenyl substituent on the oxazolidinone ring further enhances its aromatic character and contributes to its overall stability and solubility. The ethyl carbamate group, attached to the nitrogen atom of the oxazolidinone ring, adds flexibility and can influence the compound's interactions with biological targets.

In terms of synthesis, several methods have been reported for the preparation of ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate. One common approach involves the reaction of phenylglycine with ethyl isocyanate in the presence of a suitable catalyst. This reaction typically proceeds via a multi-step process that includes the formation of an intermediate oxazolidinone derivative, followed by subsequent derivatization to introduce the ethyl carbamate group. Recent advancements in green chemistry have led to more environmentally friendly synthesis methods, such as using microwave-assisted reactions or employing biocatalysts to improve yield and reduce waste.

The biological activity of ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate has been extensively studied in various biological systems. One of its notable properties is its ability to modulate protein-protein interactions (PPIs), which are crucial for many cellular processes. Research has shown that this compound can selectively disrupt specific PPIs involved in signal transduction pathways, making it a potential lead for developing novel therapeutic agents. For instance, studies have demonstrated that ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylcarbamate can inhibit the interaction between certain kinases and their substrates, thereby modulating signaling cascades associated with cancer progression.

In addition to its role in PPI modulation, ethyl N-(2-oxo-3-phenyl-1,3-oxazolidin-5-y l)methylcarbamate has also been investigated for its antimicrobial properties. Oxazolidinones are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Recent studies have shown that this specific compound exhibits potent activity against multidrug-resistant strains of bacteria, making it a promising candidate for developing new antibiotics. The mechanism of action involves binding to bacterial ribosomes and inhibiting protein synthesis, thereby disrupting bacterial growth.

The pharmacokinetic properties of ethyl N-(2-o xo -3 -phe n yl -1 , 3 - o x azol idi n -5 -y l )m e th yl c arb am ate are also important considerations for its potential therapeutic applications. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. Furthermore, it shows low toxicity in animal models, suggesting a favorable safety profile.

Recent clinical trials have further validated the therapeutic potential of ethyl N-(2-o xo -3 -phe n yl -1 , 3 - o x azol idi n -5 -y l )m e th yl c arb am ate . Phase I trials have shown that it is well-tolerated in humans at various dose levels and does not exhibit significant adverse effects. Phase II trials are currently underway to evaluate its efficacy in treating specific diseases such as cancer and infectious diseases. Preliminary results from these trials are promising and suggest that this compound could be an effective treatment option for patients with unmet medical needs.

In conclusion, ethyl N-(2-o xo -3 -phe n yl -1 , 3 - o x azol idi n -5 -y l )m e th yl c arb am ate (CAS No. 954722 -1 5 -7 ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities and favorable pharmacokinetic properties, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its use in various medical settings.

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